

# Application Note: BMS-1001 Cell-Based Assay with Jurkat T-cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BMS-1001 |           |
| Cat. No.:            | B2905482 | Get Quote |

#### **Abstract**

This application note provides a detailed protocol for a cell-based assay to evaluate the activity of **BMS-1001**, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1)/Programmed Death-1 (PD-1) protein-protein interaction. The assay utilizes the Jurkat T-cell line, a well-established model for T-lymphocyte signaling. The protocol describes the use of Jurkat T-cells engineered to express a reporter gene (luciferase) under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. Upon T-cell activation, the NFAT pathway is initiated, leading to luciferase expression. This activation can be suppressed by the engagement of PD-1 with PD-L1. **BMS-1001**'s ability to disrupt this interaction restores T-cell activation and subsequent reporter gene expression. This document provides detailed methodologies, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflow for researchers, scientists, and drug development professionals.

#### Introduction

The interaction between the immune checkpoint receptor PD-1, expressed on activated T-cells, and its ligand PD-L1, often upregulated on tumor cells, leads to the suppression of T-cell activity and is a key mechanism of tumor immune evasion.[1][2][3] Small molecule inhibitors that block the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy. **BMS-1001** is a potent, orally active small-molecule inhibitor of the PD-1/PD-L1 interaction.[4][5][6][7]



This application note details a robust and reproducible cell-based assay to quantify the potency of **BMS-1001** in a cellular context. The assay employs Jurkat T-cells, an immortalized human T-lymphocyte cell line, which are a widely used model to study T-cell signaling.[8][9] Specifically, a Jurkat T-cell line expressing PD-1 and an NFAT-luciferase reporter is used. T-cell receptor (TCR) stimulation in these cells, in the presence of PD-L1, leads to an attenuated signal. **BMS-1001** can relieve this suppression, restoring the NFAT-driven luciferase signal in a dosedependent manner.[2][10]

## **Principle of the Assay**

The assay is based on the principle of reversing PD-L1-mediated inhibition of T-cell activation. Jurkat T-cells engineered to express both PD-1 and an NFAT-luciferase reporter construct are stimulated via their T-cell receptor. In the presence of PD-L1, the PD-1 pathway is activated, which inhibits TCR signaling and subsequent NFAT-mediated luciferase expression. **BMS-1001**, by binding to PD-L1, prevents its interaction with PD-1, thus restoring the TCR signaling pathway and leading to an increase in luciferase activity. The luminescence signal is therefore directly proportional to the inhibitory activity of **BMS-1001** on the PD-1/PD-L1 interaction.

### **Materials and Reagents**

- Cells:
  - Jurkat E6.1 cells stably expressing human PD-1 and an NFAT-luciferase reporter construct.
  - Antigen-presenting surrogate cells (e.g., CHO cells) constitutively expressing a TCR agonist and human PD-L1, or plates coated with anti-CD3 antibody and recombinant human PD-L1.[10]
- Small Molecule Inhibitor:
  - BMS-1001
- Reagents for Cell Culture:
  - RPMI 1640 medium



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Puromycin or other selection antibiotic, if applicable
- Reagents for Assay:
  - Recombinant human soluble PD-L1 (sPD-L1) (if not using PD-L1 expressing cells)
  - Anti-CD3 antibody (clone OKT3) (if not using surrogate cells)
  - Luciferase assay reagent (e.g., Bio-Glo Luciferase Assay System)
- Equipment:
  - Humidified incubator (37°C, 5% CO2)
  - Luminometer
  - 96-well white, flat-bottom cell culture plates
  - Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

## **Experimental Protocols**

# Protocol 1: T-cell Activation Assay using Co-culture with PD-L1 Expressing Cells

This protocol describes the co-culture of PD-1/NFAT-luciferase Jurkat T-cells with surrogate antigen-presenting cells (aAPCs) expressing a TCR agonist and PD-L1.[10]

1. Cell Preparation: a. Culture PD-1/NFAT-luciferase Jurkat T-cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic. b. Culture aAPCs (e.g., CHO cells) expressing a TCR agonist and PD-L1 in their recommended growth medium. c. Harvest and count both cell types. Resuspend Jurkat cells to a final concentration of 50,000 cells per 60  $\mu$ L in assay medium. d. Seed the aAPCs in a 96-well white, flat-bottom plate and allow them to adhere overnight.



- 2. Compound Preparation: a. Prepare a stock solution of **BMS-1001** in DMSO. b. Perform serial dilutions of **BMS-1001** in assay medium to achieve the desired final concentrations. For example, final concentrations could range from 0.12  $\mu$ M to 3  $\mu$ M.[6]
- 3. Assay Procedure: a. To the 96-well plate with adhered aAPCs, add the diluted **BMS-1001** solutions. b. Add 60  $\mu$ L of the Jurkat T-cell suspension to each well. c. Include appropriate controls:
- Negative control: Jurkat cells and aAPCs without BMS-1001.
- Positive control: Jurkat cells and aAPCs expressing the TCR agonist but not PD-L1.
- Vehicle control: Jurkat cells and aAPCs with the highest concentration of DMSO used for compound dilution. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- 4. Luminescence Measurement: a. After incubation, allow the plate to equilibrate to room temperature. b. Add luciferase assay reagent to each well according to the manufacturer's instructions. c. Measure luminescence using a luminometer.

# Protocol 2: T-cell Activation Assay using Plate-Bound anti-CD3 and Soluble PD-L1

This protocol utilizes plate-bound anti-CD3 antibody for TCR stimulation and soluble PD-L1 to induce inhibition.[6]

- 1. Plate Coating: a. Coat a 96-well white, flat-bottom plate with 5  $\mu$ g/mL of anti-CD3 antibody in PBS overnight at 4°C.[6] b. The next day, wash the plate three times with sterile PBS to remove unbound antibody.
- 2. Compound and Cell Preparation: a. Prepare serial dilutions of **BMS-1001** in assay medium.
- b. Prepare a solution of soluble human PD-L1 (sPD-L1) in assay medium. A final concentration of 10  $\mu$ g/mL (0.6  $\mu$ M) can be used.[6] c. Harvest and count PD-1/NFAT-luciferase Jurkat T-cells. Resuspend the cells to a final concentration of 50,000 cells per 60  $\mu$ L in assay medium.
- 3. Assay Procedure: a. Add the diluted **BMS-1001** solutions to the anti-CD3 coated plate. b. Add the sPD-L1 solution to the wells. c. Add 60  $\mu$ L of the Jurkat T-cell suspension to each well. d. Include appropriate controls:



- No stimulation control: Jurkat cells in a well without anti-CD3.
- Stimulated control: Jurkat cells in an anti-CD3 coated well without sPD-L1.
- Inhibited control: Jurkat cells in an anti-CD3 coated well with sPD-L1 but without BMS-1001.
- Vehicle control: Jurkat cells in an anti-CD3 coated well with sPD-L1 and the highest concentration of DMSO. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- 4. Luminescence Measurement: a. Follow the same procedure as in Protocol 1 for luminescence measurement.

#### **Data Presentation**

Quantitative data should be summarized in tables for clear comparison. The results can be presented as raw luminescence units, fold induction over unstimulated controls, or percentage of inhibition reversal. The EC50 value for **BMS-1001**, which is the concentration that elicits a half-maximal response, should be calculated from a dose-response curve.

| Assay<br>Type                                                  | Compoun<br>d | Target                        | Cell Line          | Readout             | IC50 /<br>EC50    | Referenc<br>e |
|----------------------------------------------------------------|--------------|-------------------------------|--------------------|---------------------|-------------------|---------------|
| Homogene ous Time- Resolved Fluorescen ce (HTRF) Binding Assay | BMS-1001     | PD-1/PD-<br>L1<br>Interaction | -                  | TR-FRET             | 2.25 nM<br>(IC50) | [4][5]        |
| Cell-Based<br>T-cell<br>Activation<br>Assay                    | BMS-1001     | PD-1/PD-<br>L1<br>Interaction | Jurkat T-<br>cells | NFAT-<br>luciferase | 253 nM<br>(EC50)  | [6]           |

Table 1: Summary of **BMS-1001** Potency Data.

# Mandatory Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: PD-1 signaling pathway and the mechanism of action of BMS-1001.



#### **Experimental Workflow**



Click to download full resolution via product page

Caption: Experimental workflow for the BMS-1001 cell-based assay.

#### Conclusion

The described cell-based assay provides a reliable and quantitative method for evaluating the activity of **BMS-1001** and other inhibitors of the PD-1/PD-L1 interaction. The use of a Jurkat T-cell reporter system offers a physiologically relevant context to study the functional consequences of blocking this critical immune checkpoint. This application note serves as a comprehensive guide for researchers to implement this assay in their drug discovery and development efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-1001 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Jurkat cells Wikipedia [en.wikipedia.org]
- 10. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: BMS-1001 Cell-Based Assay with Jurkat T-cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2905482#bms-1001-cell-based-assay-with-jurkat-t-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com